N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide
Overview
Description
N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide is an organic compound with the molecular formula C17H18N2O3S and a molecular weight of 330.4 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide can be achieved through various synthetic routes. One common method involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C−H bonds . This approach offers a broad substrate scope and good tolerance of functional groups, making it an efficient alternative synthesis route for important 5,6-dihydrophenanthridine compounds .
Chemical Reactions Analysis
N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts for dehydrogenative coupling . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide has a wide range of scientific research applications. It is used in the synthesis of natural products and pharmaceuticals due to its unique polycyclic skeleton structure . Additionally, it exhibits various biological activities, including antibiotic, anti-inflammatory, and anticancer properties . Recent studies have shown that derivatives of this compound can interact tightly with the SARS-CoV-2 nucleocapsid protein and inhibit the replication of the virus in vitro .
Mechanism of Action
The mechanism of action of N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit the replication of SARS-CoV-2 by interacting with the nucleocapsid protein of the virus . The compound’s unique structure allows it to engage in various biochemical interactions, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
N,N-diethyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide can be compared with other similar compounds, such as N-cyclopropyl-6-oxo-5,6-dihydrophenanthridine-2-sulfonamide and N2,N~2~-dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide . These compounds share similar structural features and biological activities but differ in their specific functional groups and pharmacological properties. The uniqueness of this compound lies in its specific interactions with molecular targets and its broad range of biological activities.
Properties
IUPAC Name |
N,N-diethyl-6-oxo-5H-phenanthridine-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-19(4-2)23(21,22)12-9-10-16-15(11-12)13-7-5-6-8-14(13)17(20)18-16/h5-11H,3-4H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWPNARGEFTVKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645141 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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